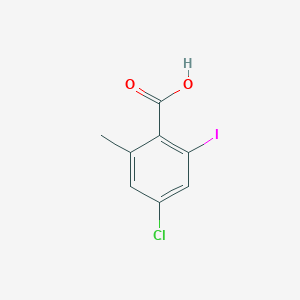

4-Chloro-2-iodo-6-methylbenzoic acid

Overview

Description

4-Chloro-2-iodo-6-methylbenzoic acid: is an organic compound with the molecular formula C8H6ClIO2 . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-methylbenzoic acid typically involves the iodination and chlorination of 6-methylbenzoic acid. The process may include the following steps:

Chlorination: The addition of a chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: Ensuring the purity of starting materials.

Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.

Purification: Using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids.

Major Products:

Substitution: Derivatives with different functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Chloro-2-iodo-6-methylbenzoic acid serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for multiple functional group modifications, making it an essential intermediate in the preparation of more complex molecules.

Reactivity and Functionalization

The presence of both chlorine and iodine atoms enhances its reactivity, facilitating substitution reactions. It can undergo:

- Nucleophilic substitution to introduce various functional groups.

- Oxidation to form carboxylic acids or ketones.

- Reduction to yield alcohols or alkanes.

- Coupling reactions , particularly in the formation of biaryl compounds .

Biological Applications

Pharmaceutical Research

Recent studies have indicated that this compound and its derivatives exhibit potential pharmacological activities. For instance, compounds derived from this acid have been investigated for their anticancer properties, showing promising results against various cancer cell lines .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves interaction with biological targets such as proteins or enzymes, leading to altered cellular processes. For example, some derivatives have demonstrated significant binding affinity to tubulin, suggesting their potential as anticancer agents by disrupting microtubule dynamics .

Case Study 1: Anticancer Activity

A study evaluated a series of derivatives based on this compound against multiple cancer cell lines. One derivative exhibited a growth inhibition rate of over 50% at a concentration of 10 µM across several tested lines, indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of certain derivatives. One compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Material Science Applications

In addition to its uses in biological systems, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other materials where enhanced chemical stability or specific reactivity is desired .

Data Tables

| Application Area | Description | Examples/Results |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in the synthesis of biaryl compounds |

| Pharmaceutical Research | Investigated for anticancer and antibacterial activities | Significant inhibition observed in cancer cell lines |

| Material Science | Incorporated into specialty chemicals and polymers | Enhanced stability and reactivity |

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-6-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

4-Chloro-2-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

2-Chloro-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 4-Chloro-2-iodo-6-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research.

Biological Activity

4-Chloro-2-iodo-6-methylbenzoic acid (C8H6ClIO2) is a halogenated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of chlorine and iodine substituents on the aromatic ring, which significantly influence its reactivity and biological properties. It can undergo various chemical reactions, such as substitution, oxidation, and coupling, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogens enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities, receptor binding, and influence on cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) that highlight its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Escherichia coli | 50 | 100 |

| This compound | Staphylococcus aureus | 25 | 85 |

This table indicates that the compound effectively inhibits the growth of both gram-negative and gram-positive bacteria .

Anti-HIV Activity

In synthetic methodologies, derivatives of this compound have been utilized in the development of anti-HIV compounds. For instance, a study reported the synthesis of an anti-HIV molecule with a yield improvement over previous methods. The compound facilitated the formation of biologically active structures that demonstrated significant antiviral activity .

Case Studies

- Synthesis of Anti-HIV Molecules : The compound was employed in a synthetic route to create an anti-HIV molecule with a yield of 65%. This was achieved through a novel reaction pathway that enhanced efficiency compared to traditional methods .

- Inhibition of USP7 : In another study, derivatives including this compound were tested for their ability to inhibit USP7, an important target in cancer therapy. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-iodo-6-methylbenzoic acid?

- Methodological Answer : Synthesis typically involves halogenation and protection/deprotection strategies. For example:

Iodination : Start with 4-chloro-6-methylbenzoic acid. Use iodine (I₂) with an oxidizing agent (e.g., HIO₃) in a polar solvent (e.g., acetic acid) at 80–100°C to introduce the iodine substituent at the 2-position.

Protection of Carboxylic Acid : Protect the carboxylic acid group as a methyl ester using SOCl₂/MeOH to avoid side reactions during iodination.

Purification : Post-reaction, hydrolyze the ester back to the carboxylic acid using NaOH/EtOH. Recrystallize from ethanol/water (3:1 v/v) for purity.

Yield Optimization : Adjust stoichiometry (1.2 eq I₂) and reaction time (12–16 hrs) to minimize polyiodination byproducts. Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. How can this compound be purified, and what solvents are suitable?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol due to moderate solubility at high temperatures. Cool slowly to 4°C to maximize crystal formation.

- Column Chromatography : For impurities (e.g., di-iodinated byproducts), use silica gel with a gradient eluent (hexane → ethyl acetate, 0–30% acetic acid for polarity adjustment).

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodecomposition of the iodo group.

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group.

- Inert Atmosphere : Argon or nitrogen gas can minimize oxidative degradation during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) across literature sources?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques:

- NMR : Compare H and C spectra with computed data (DFT calculations, e.g., B3LYP/6-31G*). The methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.1 ppm) should align with substituent effects.

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, substituent positions) using single-crystal diffraction (as in for 2-chloro-6-fluorobenzoic acid) .

- Database Consistency : Cross-reference with PubChem or ChemSpider entries, avoiding unreliable sources (e.g., BenchChem) .

Q. What is the regioselectivity of substitution reactions involving this compound?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing Cl and I groups direct further substitution to the para position relative to the methyl group.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) and analyze products via LC-MS. Expected major product: 4-chloro-2-iodo-6-methyl-3-nitrobenzoic acid .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation of a saturated ethanol solution.

- X-ray Diffraction : Collect data at 200 K (as in ) with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL, reporting R-factor < 0.05 for reliability.

- Key Parameters : Analyze dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .

Q. What pharmacological applications are hypothesized for this compound?

- Methodological Answer :

- Receptor Binding Studies : The iodo and methyl groups may enhance lipophilicity, making it a candidate for CNS-targeted drugs. Screen against dopamine D2 and serotonin 5-HT3 receptors using radioligand assays (see for analogous benzamide derivatives).

- SAR Analysis : Compare bioactivity with analogs (e.g., 4-chloro-2-fluoro derivatives) to assess iodine’s role in binding affinity .

Properties

IUPAC Name |

4-chloro-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFFNYQTYAJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.